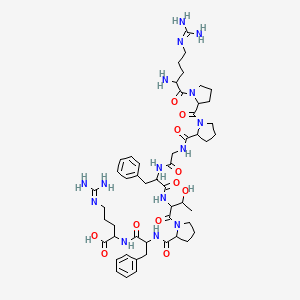

(Thr6)-bradykinin

Description

Properties

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H75N15O11/c1-30(67)41(48(75)65-25-11-20-38(65)45(72)62-36(28-32-15-6-3-7-16-32)42(69)61-34(49(76)77)18-9-23-58-51(55)56)63-43(70)35(27-31-13-4-2-5-14-31)60-40(68)29-59-44(71)37-19-10-24-64(37)47(74)39-21-12-26-66(39)46(73)33(52)17-8-22-57-50(53)54/h2-7,13-16,30,33-39,41,67H,8-12,17-29,52H2,1H3,(H,59,71)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,76,77)(H4,53,54,57)(H4,55,56,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEENLDNPNYUZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H75N15O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery, Isolation, and Natural Distribution of Thr6 Bradykinin

Identification from Insect Venoms

Isolation from Cyphononyx fulvognathus Wasp Venom

(Thr6)-bradykinin has been successfully isolated and characterized from the venom of the solitary spider wasp, Cyphononyx fulvognathus (also known in some literature as Cyphononyx dorsalis). nih.govresearchgate.netnih.gov Researchers investigating the components of this wasp's venom identified this compound as one of several bradykinin-related peptides. nih.govresearchgate.net

The isolation process involved micro-scale techniques due to the limited amount of venom available from the wasp's venom sacs. nih.gov A key methodology employed was the use of matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to guide the fractionation process. This technique allowed for the efficient tracking of peptides based on their molecular weight, leading to the successful isolation of pure this compound with minimal sample loss. nih.gov The primary structure of the isolated peptide was confirmed as Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg through Edman degradation and comparison with a synthetically created specimen. nih.gov This was a significant finding as it represented the first identification of any kinin in the venom of a Pompilidae family wasp. nih.gov

Identification in Polistes rothneyi iwatai and other Social Wasp Species

The presence of this compound is not limited to solitary wasps; it is also a recognized component in the venom of various social wasp species. It was notably identified in the venom of Polistes rothneyi iwatai. tandfonline.com Further research has confirmed its presence in a range of other social wasps, highlighting its prevalence within the Vespidae family. tandfonline.commdpi.com

Kinins are largely responsible for the paralyzing action of wasp venom used during prey capture and are known pain-inducing molecules. mdpi.com this compound is considered one of the most active kinins isolated from these venoms. tandfonline.com

| Social Wasp Species | Identified Kinin | Reference |

|---|---|---|

| Polistes rothneyi iwatai | This compound | tandfonline.com |

| Polistes jadwigae | This compound | tandfonline.com |

| Polistes chinensis | This compound | tandfonline.com |

| Vespa analis | This compound | tandfonline.com |

| Vespula lewisii | This compound | tandfonline.com |

| Polybia occidentalis | This compound | tandfonline.com |

Identification from Reptilian Plasma

Isolation from Pseudemys scripta (Turtle) Plasma

This compound has been identified and isolated from the plasma of the red-eared turtle, Pseudemys scripta. nih.govulster.ac.uk Its generation was achieved by activating the kallikrein-kinin system in the turtle's plasma. This was accomplished by incubating the plasma with glass beads, a method known to initiate this enzymatic cascade, in the presence of 1,10-phenanthroline to inhibit kinin-degrading enzymes (kininases). nih.govulster.ac.uk

The resulting bradykinin-like substance was purified to homogeneity using reverse-phase high-pressure liquid chromatography (HPLC). nih.govulster.ac.uk Subsequent structural analysis through automated Edman degradation and fast atom bombardment mass spectrometry determined the amino acid sequence to be Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg. This confirmed that the peptide generated in the turtle plasma was indeed this compound, containing a threonine-for-serine substitution at position 6 compared to its mammalian counterpart. nih.govulster.ac.uk

Generation from Crotalus atrox (Rattlesnake) Plasma

Research into the plasma of the Western diamondback rattlesnake, Crotalus atrox, has revealed the generation of a related, but distinct, bradykinin (B550075) analog. nih.govphysiology.org In these studies, heat-denatured plasma from C. atrox was incubated with trypsin, a proteolytic enzyme. nih.govphysiology.org This process led to the generation of a bradykinin-like peptide.

Structural analysis of this peptide showed that it contained two amino acid substitutions when compared to mammalian bradykinin. The first was the substitution of arginine at position 1 with valine, and the second was the characteristic substitution of serine at position 6 with threonine. nih.govphysiology.org Therefore, the specific peptide generated from Crotalus atrox plasma is more precisely identified as [Val1, Thr6]-bradykinin. nih.govphysiology.org This finding indicates that while the kallikrein-kinin system in this reptile produces a bradykinin with the Thr6 modification, it also features an additional alteration at the N-terminus.

| Reptilian Source | Peptide Generated | Method of Generation | Amino Acid Sequence | Reference |

|---|---|---|---|---|

| Pseudemys scripta (Turtle) | This compound | Activation of plasma with glass beads | Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg | nih.govulster.ac.uk |

| Crotalus atrox (Rattlesnake) | [Val1, Thr6]-bradykinin | Incubation of plasma with trypsin | Val-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg | nih.govphysiology.org |

Structural Characterization and Conformational Analysis of Thr6 Bradykinin and Its Analogues

Primary Amino Acid Sequence Determination

The precise determination of the amino acid sequence is fundamental to understanding the structure-function relationships of any peptide. (Thr6)-Bradykinin has been characterized through various biochemical and analytical methods.

Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg-OH Sequence

The primary amino acid sequence of this compound has been definitively established as:

| Position | Amino Acid Residue |

| 1 | Arginine (Arg) |

| 2 | Proline (Pro) |

| 3 | Proline (Pro) |

| 4 | Glycine (Gly) |

| 5 | Phenylalanine (Phe) |

| 6 | Threonine (Thr) |

| 7 | Proline (Pro) |

| 8 | Phenylalanine (Phe) |

| 9 | Arginine (Arg) |

| C-terminus | -OH |

This sequence has been confirmed through automated Edman degradation and mass spectrometry in studies involving peptides isolated from various biological sources, including turtle plasma nih.gov and synthesized analogues acs.orgnih.govnih.govacs.org.

Advanced Spectroscopic and Computational Conformational Studies

To elucidate the structural basis for the differing biological activities of this compound and mammalian bradykinin (B550075), researchers have employed advanced techniques to study its conformation, particularly in environments mimicking biological membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biphasic Membrane Mimetic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. To mimic the membrane-interface environment that peptides encounter when interacting with cell-surface receptors, studies have utilized biphasic systems, such as aqueous solutions of sodium dodecyl sulfate (SDS) micelles or a mixture of water and carbon tetrachloride (CCl4) acs.orgnih.govnih.govacs.org. These micellar systems provide a hydrophobic core and a polar surface, approximating the conditions at a biological membrane. NMR studies in these environments have revealed that this compound, which is inherently flexible in benign aqueous solutions, adopts a more defined secondary structure when interacting with these mimetic environments nih.govacs.org. These findings suggest that the peptide's interaction with membranes is a critical factor in its conformational state and subsequent biological activity acs.orgnih.govacs.orgacs.org. Some studies have also utilized DMSO as a solvent for NMR analysis researchgate.net.

Molecular Dynamics (MD) Simulations for Structural Insights

Complementing spectroscopic data, Molecular Dynamics (MD) simulations provide dynamic insights into peptide behavior and conformational landscapes. MD simulations of this compound have been conducted in biphasic membrane mimetic environments, such as SDS micelles and water/CCl4 mixtures acs.orgnih.govnih.govacs.orgacs.org. These simulations aim to refine the peptide's conformation, understand its orientation at the membrane interface, and explore the depth of its interaction within a lipid bilayer acs.org. The resulting conformational ensembles from MD simulations offer structural details that help explain the differential biological activities observed between this compound and native bradykinin acs.orgnih.govnih.govacs.org. These computational studies have provided experimental support for the proposed interactions of specific residues with membrane-bound receptors, such as residues 7 and 8 interacting with the receptor core, and the N- and C-terminal arginines interacting with the extracellular portion acs.orgacs.org.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is employed to analyze the secondary structural elements of peptides, such as alpha-helices and beta-turns. Studies using CD spectroscopy on this compound, often in conjunction with NMR and MD simulations, have provided valuable information about its conformational preferences sci-hub.seresearchgate.netsemanticscholar.orgscience.govnih.gov. CD spectra can indicate the presence and relative abundance of different secondary structures. For instance, in membrane-mimetic environments, CD data, along with distance geometry calculations, have suggested the formation of a β-turn of type I around residues 7-8 as a preferred conformation for this compound nih.govacs.org. Ensemble calculations derived from these studies have further revealed that the peptide exists as multiple conformation families, including type I β-turns, type II β-turns, and intermediate conformations at the C-terminus, which rapidly interconvert on the NMR time scale nih.govacs.org. These findings highlight the dynamic nature of the peptide's structure and its potential to adopt various conformations.

Compound List:

this compound

Bradykinin (Mammalian BK)

RVA-Thr6-BK

[Ala1,Thr6]-bradykinin

[Val1,Thr6]-bradykinin

Biosynthesis and Precursor Processing of Thr6 Bradykinin

Kininogen Precursor Genes and cDNAs

Cloning and Characterization of Precursor cDNAs

The cloning and characterization of kininogen precursor cDNAs have been instrumental in understanding the biosynthesis of bradykinin (B550075) and its analogues. Studies have revealed that amphibian kininogens, unlike their mammalian counterparts, often contain multiple domains encoding single copies of bradykinin or bradykinin-like peptides researchgate.netcore.ac.uk. For instance, cDNAs encoding precursors for bradykinin and (Thr6)-bradykinin have been isolated from the fire-bellied toad, Bombina orientalis. Kininogen-1 (BOK-1) encoded four repeats of bradykinin, while kininogen-2 (BOK-2) encoded two repeats of this compound researchgate.net. Similarly, a novel BK-like peptide, RVA-Thr6-BK, and its precursor-encoding cDNA were identified from the skin secretion of the Hejiang frog, Odorrana hejiangensis mdpi.com. These precursors typically consist of an N-terminal signal peptide, followed by an acidic amino-acid-rich spacer domain, and conclude with one or more mature peptide coding domains mdpi.commdpi.com. The diversity in these precursor structures, including variations in the number and location of BRP-encoding domains, reflects the evolutionary adaptations and functional diversification of these peptides in amphibians researchgate.netcore.ac.uk.

Conserved Structural Features of Precursors

Despite the diversity, certain structural features of kininogen precursors are conserved across various species. A common organizational pattern includes an N-terminal signal peptide, which directs the precursor to the secretory pathway, followed by a spacer domain rich in acidic amino acid residues mdpi.commdpi.com. This spacer domain often precedes the mature peptide-encoding domain(s) mdpi.com. Crucially, the precursor sequences typically contain specific propeptide convertase processing sites, such as the dibasic residue motif –KR–, which are essential for the enzymatic cleavage that releases the mature peptides mdpi.comresearchgate.netnih.govplos.orgmdpi.com. The presence of multiple bradykinin-like peptide coding domains within a single precursor is also a notable feature in many amphibian kininogens, allowing for the generation of peptide diversity from a single transcription/translation event researchgate.netcore.ac.uk.

Multiple Bradykinin-Like Peptide Coding Domains

A significant characteristic of amphibian kininogens is the presence of multiple domains encoding bradykinin or bradykinin-like peptides researchgate.netcore.ac.uk. This contrasts with mammalian kininogens, which typically encode a single bradykinin sequence. For example, Bombina orientalis kininogen-1 (BOK-1) contains four repeats of bradykinin, and kininogen-2 (BOK-2) contains two repeats of this compound researchgate.net. This multiplicity of coding domains allows for the production of a diverse array of BRPs from a single precursor protein, contributing to the rich peptidome found in amphibian skin secretions mdpi.comresearchgate.net. The variation in the number and sequence of these domains among different species and even within a species can lead to distinct BRPs, potentially adapted for specific defensive or signaling functions mdpi.comcore.ac.uk.

Enzymatic Cleavage and Post-Translational Modifications

Identification of Propeptide Convertase Processing Sites (e.g., –KR–)

The release of mature bradykinin and related peptides from their precursors is mediated by enzymatic cleavage at specific sites. Propeptide convertases, particularly those recognizing dibasic residues like –KR–, are crucial for this process mdpi.comresearchgate.netnih.govplos.orgmdpi.com. These conserved cleavage sites are typically located at the N-terminal side of the mature peptide sequence, separating it from the spacer domain mdpi.comnih.gov. For instance, the precursor for RVA-Thr6-BK features a classical propeptide convertase processing site mdpi.com. The precise cleavage at these sites by enzymes such as furin ensures the generation of the biologically active peptides nih.govnih.gov. The presence and location of these –KR– sites are critical for the correct processing and release of the mature BRPs.

Differential Processing Pathways in Amphibians and Other Species

Amphibian kininogen processing pathways exhibit notable differences compared to mammals. In mammals, bradykinin is generated via the kallikrein-kinin system (KKS), involving plasma kallikreins acting on high- and low-molecular-weight kininogens scielo.brwikipedia.org. In contrast, amphibians often lack a functional KKS and instead rely on specific proteases within their skin glands to process kininogen precursors mdpi.comnih.gov. Research has highlighted the diversity in these processing pathways, contributing to the structural variability of BRPs mdpi.comresearchgate.net. For example, differential post-translational processing and modification can lead to the generation of variants like (Thr6)-bradykinins from a common precursor researchgate.net. The evolutionary divergence has resulted in amphibian kininogens that are adapted for defense against predators, with their processing pathways potentially tailored to produce peptides with specific biological activities mdpi.comcore.ac.uk.

Structure Activity Relationships Sar of Thr6 Bradykinin and Its Analogues

Impact of Threonine at Position 6

The substitution of serine with threonine at the sixth position is the defining characteristic of (Thr6)-bradykinin and is central to its unique pharmacological properties.

Role in Peptide Conformation and Stability

The presence of threonine at position 6 plays a significant role in dictating the three-dimensional structure of the peptide, which is critical for its biological function. nih.gov In aqueous solutions, bradykinin (B550075) is largely flexible; however, in a membrane-mimicking environment, this compound adopts a more defined secondary structure. nih.govnih.gov This induced conformation is characterized by a beta-turn of type I involving residues 7 and 8 at the C-terminus. nih.govnih.gov Further computational analysis has revealed that the C-terminal tail can exist in an equilibrium of three conformations: a type I beta-turn, a type II beta-turn, and an intermediate state. nih.gov This conformational heterogeneity at the C-terminus, influenced by the Thr6 residue, is thought to be a primary determinant of the distinct biological activity of this compound. nih.govnih.gov The stability of these different conformations influences how the peptide interacts with its receptor at the cell membrane. nih.govrsc.org

Effects of N-terminal and C-terminal Modifications

N-terminal Extensions and Their Agonist/Antagonist Conversion Potential

The N-terminus of bradykinin and its analogues is amenable to extension, but such modifications invariably impact receptor affinity. nih.gov Generally, the addition of substituents to the N-terminus reduces the peptide's affinity for its receptors, with bulkier groups causing a more significant decrease. nih.gov This reduction in affinity is typically more pronounced for agonists than for antagonists. nih.gov

Interestingly, N-terminal acylation of the native bradykinin sequence can convert the agonist peptide into a B2 receptor antagonist. nih.gov The nature of the acyl group is critical; bulky substituents can confer antagonistic properties. nih.gov For established bradykinin antagonists, N-terminal acylation can enhance their antagonistic potency, although this effect is dependent on the specific analogue and the nature of the acyl group. nih.gov The presence of a beta-turn at the N-terminus is also considered important for the activity of bradykinin antagonists. researchgate.net

Table 1: Impact of N-terminal Modifications on Bradykinin Analogues

| Modification Type | Effect on Activity | Reference(s) |

| Extension with various cargoes (e.g., fluorophores, drugs) | Reduced receptor affinity, more so for agonists. | nih.gov |

| Acylation with bulky groups | Conversion of agonist to antagonist; enhancement of existing antagonist potency. | nih.gov |

| Introduction of a beta-turn | Important for antagonist activity. | researchgate.net |

C-terminal Extensions and Potency Modulation

The C-terminal end of this compound is highly sensitive to modification, with even minor changes significantly impacting biological activity. researchgate.net Structural studies of bradykinin bound to the B2 receptor highlight the critical role of the C-terminal arginine in anchoring the peptide within the receptor's binding pocket. researchgate.net Consequently, modifications in this region, such as the extension of the peptide chain or alteration of the terminal carboxyl group, generally lead to a marked reduction in potency. rsc.org For instance, the synthesis of analogues with an additional amino acid at the C-terminus resulted in compounds with substantially diminished activity on isolated smooth muscle preparations. rsc.org

Influence of Other Amino Acid Substitutions

Beyond the defining Thr6 residue, substitutions at other positions in the this compound sequence have been extensively explored to probe the SAR and to develop analogues with modified properties, including conversion to antagonists.

The substitution of phenylalanine residues at positions 5 and/or 8 with N-benzylglycine in linear this compound analogues leads to a significant decrease in potency. nih.govresearchgate.net Similarly, replacing the Pro7 residue with a D-aromatic amino acid is a key modification for converting bradykinin agonists into B2 receptor antagonists. electronicsandbooks.com Further substitutions, such as the introduction of sterically constrained non-coded amino acids like 1-aminocyclopentane-1-carboxylic acid (Apc) at position 7 or 8, can either reduce or enhance antagonistic properties, respectively. nih.govresearchgate.net

In studies of [des-Arg9]-bradykinin, an active metabolite that acts on the B1 receptor, the L-alanine scan revealed that the C-terminal portion, particularly Phe8, is crucial for receptor activation, while the central part and N-terminus are more involved in binding. nih.gov The aromaticity at position 8 was found to be essential for agonist activity, with its removal leading to competitive antagonists. nih.gov

Table 2: Effects of Various Amino Acid Substitutions in Bradykinin Analogues

| Position(s) of Substitution | Substituted Amino Acid(s) | Resulting Effect on Activity | Reference(s) |

| 5 and/or 8 | N-benzylglycine | Substantial decrease in potency of (Thr6)-BK analogues. | nih.govresearchgate.net |

| 7 | D-aromatic amino acids | Conversion to B2 receptor antagonists. | electronicsandbooks.com |

| 7 | 1-aminocyclopentane-1-carboxylic acid (Apc) | Reduction of antagonistic properties. | nih.govresearchgate.net |

| 8 | 1-aminocyclopentane-1-carboxylic acid (Apc) | Enhancement of antagonistic potency. | nih.govresearchgate.net |

| 8 in [des-Arg9]-BK | Non-aromatic amino acids (Leu, Cyclohexylalanine) | Creation of competitive B1 antagonists. | nih.gov |

Single-Site Substitutions and Activity Change

Research on synthetic analogues of RVA-Thr6-BK has demonstrated that the residue at position 4 is a critical determinant of its pharmacological activity. Specifically, substituting the native residue with Leucine (Leu) at this position can convert the peptide from a bradykinin receptor agonist to an antagonist on certain smooth muscle preparations, such as the rat ileum. nih.gov This highlights the profound impact a single amino acid change can have on the functional properties of the peptide, turning a molecule that activates a receptor into one that blocks it.

Table 1: Effect of Single-Site Substitution in RVA-Thr6-BK Analogue

| Analogue | Position 4 Residue | Observed Activity on Rat Ileum |

|---|---|---|

| RVA-Thr6-BK | Native | Agonist |

This interactive table summarizes the functional switch observed with a single amino acid substitution at position 4.

Role of Phenylalanine Residues (Positions 5 and 8) and N-benzylglycine Substitutions

The phenylalanine (Phe) residues at positions 5 and 8 are highly conserved in the bradykinin family and are known to be crucial for receptor interaction, likely through hydrophobic and aromatic interactions within the receptor's binding pocket. To probe the importance of these residues in this compound, analogues have been synthesized where one or both Phe residues are replaced by N-benzylglycine (BzlGly). nih.gov

The incorporation of BzlGly, a peptoid-like residue, into the linear this compound sequence at either position 5, position 8, or both, results in a significant decrease in biological potency. nih.gov This finding underscores the critical role of the specific side-chain and backbone conformation provided by the phenylalanine residues for effective receptor activation.

Interestingly, the effect of these substitutions differs in cyclic analogues. While incorporating BzlGly at position 8 or at both positions 5 and 8 in a head-to-tail cyclic this compound analogue leads to nearly inactive compounds, the cyclic analogue with a single substitution at position 5 (cyclo BzlGly5,Thr6-BK) retains a potency comparable to that of cyclo-bradykinin. nih.gov This suggests that the conformational constraints imposed by cyclization can partially compensate for the structural alteration at position 5, but not at position 8.

Table 2: Activity of this compound Analogues with N-benzylglycine (BzlGly) Substitutions

| Analogue | Substitution | Potency |

|---|---|---|

| Linear (BzlGly5,Thr6)-BK | Phe5 -> BzlGly | Substantial Decrease |

| Linear (BzlGly8,Thr6)-BK | Phe8 -> BzlGly | Substantial Decrease |

| Linear (BzlGly5,8,Thr6)-BK | Phe5,8 -> BzlGly | Substantial Decrease |

| Cyclo (BzlGly5,Thr6)-BK | Phe5 -> BzlGly | Similar to cyclo-BK |

| Cyclo (BzlGly8,Thr6)-BK | Phe8 -> BzlGly | Nearly Inactive |

This interactive table details the changes in potency of linear and cyclic this compound analogues following substitution of phenylalanine residues.

Critical Residues for Receptor Interaction

The interaction between bradykinin analogues and their receptors is a highly specific process mediated by key amino acid residues throughout the peptide sequence. While the Ser6 to Thr6 substitution defines this compound, the importance of other residues, conserved from the parent bradykinin molecule, is paramount for receptor binding and activation. nih.gov

Arginine Residues (Arg1 and Arg9): The positively charged arginine residues at the N-terminus (Arg1) and C-terminus (Arg9) are fundamental for activity. The terminal amino group of Arg1 and the terminal carboxyl group of Arg9 are considered crucial for kinin-like activity. rsc.org The C-terminal Arg9 is particularly important for interaction with the B2 receptor. biorxiv.orgbiorxiv.org

Glycine Residue (Gly4): The Glycine at position 4 provides conformational flexibility, which is believed to be important for the peptide to adopt its bioactive conformation upon receptor binding. nih.gov

Proline Residue (Pro7): The proline at position 7, in conjunction with the Pro2 and Pro3 residues, induces a specific turn-like conformation in the peptide backbone. This conformation, particularly a β-turn involving the C-terminal portion of the molecule, is thought to be essential for proper orientation within the receptor binding site. nih.gov Substitution of Pro7 can dramatically alter activity. nih.gov

Phenylalanine Residue (Phe8): Alongside Phe5, the Phe8 residue is vital for anchoring the peptide in the receptor. Its aromatic side chain engages in critical hydrophobic interactions. researchgate.net

The collective interactions of these residues dictate the peptide's affinity and efficacy. The structural results support the hypothesis that the conformation of the C-terminal end of the peptide is a determining factor for biological activity and helps explain the different activity profiles observed between bradykinin and this compound. nih.gov

Rational Design and Synthesis of this compound Analogues for SAR Studies

The rational design and synthesis of peptide analogues are powerful tools for dissecting SAR and developing new therapeutic agents. mdpi.com This process involves a systematic approach where modifications are intentionally introduced into the lead compound, this compound, to probe the function of specific residues and conformational features.

The synthesis of these analogues is typically performed using solid-phase peptide synthesis (SPPS), a method that allows for the efficient and stepwise assembly of the peptide chain on a resin support. nih.govnih.gov This methodology readily permits the incorporation of non-standard or modified amino acids at any desired position.

Examples of rational design strategies applied to bradykinin and its analogues include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify residues critical for activity. nih.gov

Incorporation of Conformationally Restricted Amino Acids: Introducing residues like N-benzylglycine or N-methyl-phenylalanine to limit the peptide's flexibility and stabilize a particular conformation, providing insights into the bioactive shape of the molecule. nih.govnih.gov

Backbone Cyclization: Creating cyclic analogues by forming a covalent bond between different parts of the peptide backbone. This strategy is used to stabilize specific secondary structures, such as β-turns, which are hypothesized to be part of the receptor-bound conformation. nih.govnih.gov

Through these synthetic and design efforts, researchers can build a comprehensive map of the SAR for this compound. mdpi.com For instance, the synthesis of linear and cyclic (Thr6)-BK analogues with BzlGly substitutions was a rational approach to test the importance of the Phe residues at positions 5 and 8, revealing their non-equivalent roles, especially within a conformationally constrained cyclic structure. nih.gov

Receptor Interactions and Signaling Pathways of Thr6 Bradykinin

Interaction with Bradykinin (B550075) B1 and B2 Receptors

(Thr6)-bradykinin's engagement with bradykinin receptors showcases a fascinating duality, where it can act as an agonist, while its analogues can exhibit antagonist properties. This interaction is primarily centered on the bradykinin B2 receptor, a ubiquitously expressed G-protein coupled receptor (GPCR) that mediates most of the physiological effects of native bradykinin. nih.govbiorxiv.orgnih.govwikipedia.org

Research has identified a naturally occurring N-terminally extended version of this compound, named RVA-Thr⁶-BK, in the skin secretion of the Hejiang frog (Odorrana hejiangensis). Myotropic studies on isolated mammalian smooth muscle tissues have demonstrated that this peptide exerts agonist effects similar to native bradykinin. Specifically, RVA-Thr⁶-BK was shown to increase the frequency of contraction and to induce contraction in rat uterus and bladder preparations, and relaxation in rat artery preparations, actions characteristic of B2 receptor activation.

While direct studies on the simple nonapeptide this compound are limited, the agonist activity of its naturally occurring analogue, RVA-Thr⁶-BK, strongly suggests that the core this compound structure is capable of activating B2 receptors. The stimulation of B2 receptors by agonists is known to be crucial for various physiological processes, and the development of stable agonists has been a target for therapeutic applications in cardiovascular diseases. nih.gov

The versatility of the this compound structure is highlighted by the ability of its analogues to act as antagonists at the B2 receptor. A key example is the synthetic variant RVA-Leu¹, Thr⁶-BK , where the arginine at the first position of the N-terminal extension of RVA-Thr⁶-BK is substituted with leucine. This single amino acid change transforms the molecule from an agonist into a B2 receptor antagonist, effectively inhibiting the contractile effects of bradykinin on rat ileum smooth muscle. This analogue is also identified as amolopkinin W1.

Another peptide with notable similarity to B2 receptor antagonists like RVA-Thr⁶-BK is RR-18 , a bradykinin-related peptide also isolated from the skin secretion of the Hejiang frog. Pharmacological assays have confirmed that RR-18 acts as a bradykinin antagonist, reducing bradykinin-induced contraction of the rat ileum and relaxation of arterial smooth muscle. nih.gov This antagonistic action is primarily mediated through the B2 receptor. nih.gov

The development of B2 receptor antagonists is of significant clinical interest for conditions involving inflammation and pain. nih.govpatsnap.comnih.gov The modification of bradykinin analogues, such as the introduction of specific D-amino acids, has been a successful strategy in creating potent and specific B2 antagonists. nih.gov

Table 1: Activity of this compound Analogues on B2 Receptors

| Analogue | Activity | Observed Effect | Reference |

|---|---|---|---|

| RVA-Thr⁶-BK | Agonist | Mimics bradykinin-induced smooth muscle contraction/relaxation. | |

| RVA-Leu¹, Thr⁶-BK | Antagonist | Inhibits bradykinin-induced contraction in rat ileum. | |

| RR-18 | Antagonist | Reduces bradykinin-induced smooth muscle responses; shows high similarity to RVA-Thr⁶-BK. | nih.gov |

While comprehensive comparative binding studies for this compound against native bradykinin are not extensively detailed in the available literature, the functional assays of its analogues provide indirect evidence of their interaction with the B2 receptor. For instance, the antagonist activity of RVA-Leu¹, Thr⁶-BK implies competitive binding at or near the same site as native bradykinin.

Generally, the binding affinity of bradykinin analogues can be influenced by various factors, including the specific amino acid sequence and the assay conditions. nih.gov For example, studies on other bradykinin analogues have shown that even minor structural changes can significantly alter binding affinity. medilumine.com The affinity of native bradykinin itself can vary between receptor preparations from different tissues and species, and between cloned and native receptors. nih.gov Further research is required to establish a precise comparative binding profile for this compound and its derivatives against native bradykinin at the human B2 receptor.

Post-Receptor Signal Transduction Mechanisms

Upon binding of an agonist like this compound to the B2 receptor, a cascade of intracellular signaling events is initiated, leading to the characteristic physiological responses.

The bradykinin B1 and B2 receptors are members of the G-protein coupled receptor (GPCR) superfamily. biorxiv.orgwikipedia.orgmedchemexpress.comglpbio.comguidetopharmacology.org The B2 receptor, in particular, primarily couples to the Gq family of heterotrimeric G-proteins (Gαq). nih.govnih.gov This coupling is a critical step in the signal transduction pathway. nih.goveurekaselect.com Some studies suggest that B2 receptors may also couple to other G-proteins, such as Gi, in a cell-specific manner, leading to a diversity of signaling outcomes. wikipedia.orgnih.gov The activation of Gq by an agonist-bound B2 receptor leads to the stimulation of its effector enzyme, phospholipase C (PLC). wikipedia.org

A primary consequence of B2 receptor activation and subsequent Gq-PLC stimulation is the mobilization of intracellular calcium ([Ca2+]i). wikipedia.orgnih.govnih.govtdc.ac.jp PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov This initial transient peak in [Ca2+]i is often followed by a sustained plateau phase, which is maintained by the influx of extracellular calcium through plasma membrane channels. nih.gov This increase in intracellular calcium is a key event that mediates many of bradykinin's effects, including smooth muscle contraction and the release of other signaling molecules. medchemexpress.com Given that RVA-Thr⁶-BK acts as a B2 agonist, it is expected to trigger this well-established calcium mobilization pathway. science.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bradykinin |

| RVA-Leu1, Thr6-BK |

| RVA-Thr6-BK |

| RR-18 |

| Amolopkinin W1 |

| Inositol 1,4,5-trisphosphate (IP3) |

| Diacylglycerol (DAG) |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

Stimulation of ERK1/2 Phosphorylation

There is no available research data specifically investigating the stimulation of ERK1/2 phosphorylation by this compound.

Potential Linkages to Other Signaling Cascades (e.g., Ras/Raf/MEK/MAPK pathway)

There is no available research data that delineates a potential link between this compound and the Ras/Raf/MEK/MAPK signaling pathway.

Biological Activities in in Vitro and in Vivo Research Models

Modulation of Isolated Smooth Muscle Function

(Thr6)-bradykinin, sharing its core sequence with bradykinin (B550075), is expected to act on bradykinin B2 receptors to modulate smooth muscle tone nih.govnih.govfrontiersin.org. The effects of bradykinin and its analogs are tissue-dependent, leading to either contraction or relaxation depending on the specific smooth muscle bed and the signaling pathways activated nih.govijmrhs.comijmrhs.comresearchgate.net.

Bradykinin and its analogs are known to induce contractions in several smooth muscle tissues, including the rat uterus and urinary bladder nih.govnih.gov.

Rat Uterus : Bradykinin is a potent contractor of the isolated rat uterus nih.gov. Studies have shown that these contractions are mediated by B2 receptors nih.gov. The signaling pathway appears to be similar to that of oxytocin, involving the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3), and a subsequent release of calcium from intracellular stores, followed by an influx of extracellular calcium nih.gov. The response in the rat uterus is also notably dependent on a pertussis toxin-sensitive G protein nih.gov.

Rat Bladder : In isolated rat bladder smooth muscle (detrusor muscle), bradykinin induces concentration-dependent contractions nih.govnih.govresearchgate.net. Research indicates that these responses are mediated primarily through B2 receptors nih.gov. The contractile signaling involves both Gαq/11- and Gα12/13-RhoA-ROCK pathways nih.gov. While prostanoids can be involved in up-regulating the bradykinin response, particularly in hypertrophic bladders, the direct contractile effect is not dependent on the secondary release of mediators like acetylcholine or prostaglandins nih.govfrontiersin.org.

Table 1: Effects of Bradykinin Analogs on Rat Smooth Muscle Preparations

| Preparation | Effect | Receptor/Pathway Implicated |

|---|---|---|

| Rat Uterus | Contraction | B2 Receptors, Phospholipase C, Pertussis toxin-sensitive G protein |

| Rat Bladder | Contraction | B2 Receptors, Gαq/11 and Gα12/13-RhoA-ROCK pathways |

The primary effect of bradykinin on vascular smooth muscle is vasodilation or relaxation nih.gov. This activity is crucial in the regulation of blood pressure and local blood flow.

The vasorelaxant effect of bradykinin in rat arteries is predominantly endothelium-dependent ijmrhs.comijmrhs.comresearchgate.net. The mechanism involves the activation of B2 receptors on endothelial cells, which stimulates the enzyme endothelial nitric oxide synthase (eNOS) ijmrhs.comijmrhs.comresearchgate.net. This leads to the production of nitric oxide (NO) ijmrhs.comijmrhs.comresearchgate.netnih.gov. NO then diffuses to the adjacent smooth muscle cells, where it activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent muscle relaxation youtube.com. This signaling cascade also involves the activation of potassium channels, which contributes to hyperpolarization and relaxation of the vascular smooth muscle cells ijmrhs.comijmrhs.comresearchgate.net.

Under certain experimental conditions, such as pre-contraction with noradrenaline, bradykinin can induce vasoconstriction in rat mesenteric arteries, an effect mediated by arachidonic acid metabolites nih.gov.

Table 2: Vasorelaxant Mechanism of Bradykinin in Rat Arterial Smooth Muscle

| Step | Component | Action |

|---|---|---|

| 1 | Bradykinin Analog | Binds to B2 receptors on endothelial cells |

| 2 | Endothelial Cells | Activate endothelial nitric oxide synthase (eNOS) |

| 3 | eNOS | Produces Nitric Oxide (NO) |

| 4 | Nitric Oxide (NO) | Diffuses to smooth muscle cells |

| 5 | Smooth Muscle Cells | Activates guanylate cyclase, increasing cGMP |

| 6 | Result | Vasorelaxation |

The guinea pig ileum is a classic preparation used in pharmacology to study the contractile effects of various substances, including kinins. Bradykinin causes a graded, concentration-dependent contraction of the guinea pig ileum smooth muscle nih.gov. This tissue is rich in B2 receptors, and its reliable contractile response has led to its use in bioassays for quantifying bradykinin-like activity nih.govresearchgate.net. The response in the guinea pig ileum involves the activation of protein kinase C mechanisms nih.gov.

Neurobiological Actions in Research Models

In contrast to its effects in mammalian systems, this compound, as found in certain insect venoms, exhibits potent neurotoxic activity in the insect central nervous system (CNS) nih.gov.

Kinins containing the this compound sequence are neurotoxic components of wasp and ant venoms that cause a presynaptic block of cholinergic transmission within the insect CNS nih.gov. This blockade disrupts normal nerve impulse propagation at cholinergic synapses, which are crucial for many functions in insects.

The presynaptic blockade of cholinergic transmission is caused by an irreversible depletion of the neurotransmitter acetylcholine nih.gov. This depletion is the result of a non-competitive inhibition of the high-affinity choline uptake system at the presynaptic nerve terminal nih.gov. By preventing the recycling of choline, which is essential for synthesizing new acetylcholine, this compound effectively halts neurotransmission at these synapses nih.gov.

Differential Activity on Mammalian Cholinergic Uptake

Current scientific literature, based on available search results, does not provide specific data regarding the differential activity of this compound on mammalian cholinergic uptake.

Anti-nociceptive Effects in Mammalian CNS Models (e.g., Rat Tail Flick Test)

In studies utilizing the rat tail flick test, this compound has demonstrated notable anti-nociceptive properties when administered via intracerebroventricular (i.c.v.) injection. Research has shown that this peptide can induce anti-nociceptive effects that are approximately twice as potent as those of morphine or bradykinin administered through the same route. physiology.orgnih.gov The onset of this activity shows the greatest effect at 30 minutes post-injection, with the effects persisting for up to two hours, a longer duration than that observed for bradykinin. physiology.orgnih.gov

Table 1: Anti-nociceptive Effects of this compound in Rat Tail Flick Test

| Parameter | Observation | Source |

|---|---|---|

| Relative Potency | Approximately twice as potent as morphine or bradykinin (i.c.v.). | physiology.orgnih.gov |

| Peak Activity | 30 minutes post-injection. | physiology.orgnih.gov |

| Duration of Action | Persists for up to 2 hours. | physiology.orgnih.gov |

| Mechanism of Action | Activation of B2 bradykinin receptors in the CNS. | physiology.orgnih.gov |

Hyperalgesic Effects in Rat Paw Pressure Test

Based on the available research, there is no specific information detailing the hyperalgesic effects of this compound as evaluated by the rat paw pressure test. While bradykinin itself is known to induce hyperalgesia in this model, similar studies focusing specifically on the (Thr6) analog are not present in the provided search results. nih.govnih.gov

Cardiovascular System Responses in Research Models

The cardiovascular effects of this compound and its close analogs have been investigated in non-mammalian models, revealing significant impacts on hemodynamics.

Vasodilation and Blood Flow Regulation in Turtles

This compound, a peptide endogenously found in the turtle Pseudemys scripta, has been shown to elicit rapid cardiovascular responses when administered to this species. Bolus injections of the synthetic peptide into the left atrium of anesthetized turtles resulted in prompt and dose-dependent vasodilation. physiology.org This was accompanied by a significant increase in blood flow within the left aortic arch. physiology.org These findings suggest a physiological role for the kallikrein-kinin system in regulating cardiovascular function in reptiles. physiology.org

Systemic Vasodilation and Tachycardia in Rattlesnakes

In research on the South American rattlesnake, Crotalus durissus terrificus, a closely related analog, [Val1,Thr6]bradykinin, was studied. nih.gov This peptide, generated from the plasma of the rattlesnake Crotalus atrox, produced a pronounced, concentration-dependent increase in systemic vascular conductance when injected intra-arterially into anesthetized rattlesnakes. nih.gov This primary response included systemic vasodilation, a fall in systemic arterial blood pressure, and an increase in blood flow. nih.gov Following this initial phase, a secondary response was observed, characterized by a significant rise in systemic arterial blood pressure and pronounced tachycardia. nih.gov The tachycardia was found to be mediated in part by the release of catecholamines and subsequent stimulation of β-adrenergic receptors. nih.gov

Effects on Vascular Resistance

Consistent with its vasodilatory properties, this compound has been shown to affect vascular resistance in research models.

In Turtles: The administration of this compound in the turtle Pseudemys scripta led to a decrease in peripheral vascular resistance. physiology.org This reduction in resistance occurred concurrently with the observed increase in aortic blood flow, while systemic blood pressure remained unchanged. physiology.org

In Rattlesnakes: Studies on the analog [Val1,Thr6]bradykinin in the rattlesnake Crotalus durissus terrificus demonstrated a marked increase in systemic vascular conductance. nih.gov As vascular conductance is the reciprocal of vascular resistance, this finding indicates a significant decrease in systemic vascular resistance in this species. nih.gov

Table 2: Cardiovascular Responses to this compound and its Analog in Reptilian Models

| Research Model | Compound | Observed Effects | Source |

|---|---|---|---|

| Turtle (Pseudemys scripta) | This compound | Rapid, dose-dependent vasodilation; Increased blood flow in the left aortic arch; Decreased peripheral vascular resistance. | physiology.org |

| Rattlesnake (Crotalus durissus terrificus) | [Val1,Thr6]bradykinin | Systemic vasodilation; Increased systemic vascular conductance (decreased resistance); Pronounced tachycardia (secondary response). | nih.gov |

Interactions with Angiotensin-Converting Enzyme (ACE)

This compound, a naturally occurring analogue of bradykinin, interacts with angiotensin-converting enzyme (ACE) primarily as a substrate. ACE, also known as kininase II, is a key enzyme in the renin-angiotensin and kallikrein-kinin systems. mdpi.com Its primary functions include the conversion of angiotensin I to the vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin and its analogues. mdpi.comnih.govfrontiersin.org The interaction between this compound and ACE is therefore of significant interest, particularly in understanding the physiological regulation of blood pressure and the mechanism of action of ACE inhibitors.

Cleavage by ACE Homologues (e.g., Drosophila AnCE)

Research using homologues of human ACE has provided detailed insights into the molecular mechanisms of bradykinin cleavage. An ACE homologue from Drosophila melanogaster (AnCE) serves as a valuable structural model for the more complex human ACE. nih.govnih.gov

Crystallographic studies of AnCE co-crystallized with this compound have revealed the precise binding and cleavage process. nih.govnih.gov The research demonstrated that AnCE sequentially hydrolyzes this compound. nih.gov The enzyme cleaves the peptide, ultimately resulting in the final product Arg-Pro-Pro, which corresponds to the first three amino acids (BK1-3) of the original peptide. nih.govnih.gov

The binding of this cleavage product (Arg-Pro-Pro) within the active site of AnCE has been structurally characterized, providing a detailed view of general peptide binding to this class of enzymes. nih.govnih.gov These structural studies enhance the understanding of how peptide substrates like this compound are recognized and processed by ACE and its homologues. nih.govnih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Enzyme Model | Angiotensin-Converting Enzyme Homologue from Drosophila melanogaster (AnCE) | nih.govnih.gov |

| Substrate | This compound | nih.govnih.gov |

| Process | Sequential hydrolysis | nih.gov |

| Final Cleavage Product Identified in Crystal Structure | Arg-Pro-Pro (BK1-3) | nih.govnih.gov |

| PDB Accession Code for AnCE-(Thr6)-BK Complex | 4ASR | nih.govnih.gov |

Potential as ACE Inhibitors

The relationship between bradykinin analogues and ACE is primarily characterized by the peptide acting as a substrate for the enzyme, rather than as an inhibitor. The therapeutic relevance of this interaction is centered on the action of ACE inhibitors. mdpi.comnih.govfrontiersin.org These drugs block the degradation of bradykinin and its analogues, leading to their accumulation and enhanced biological activity. nih.govfrontiersin.org

The affinity of ACE appears to be higher for bradykinin than for angiotensin I, suggesting that ACE inhibitors can be more effective at preventing bradykinin degradation than at blocking angiotensin II production. nih.gov This potentiation of bradykinin's effects is a key mechanism contributing to the therapeutic benefits of ACE inhibitors, such as their blood pressure-lowering effects. nih.govnih.govyoutube.com By inhibiting the enzymatic breakdown of bradykinins like this compound, ACE inhibitors prolong their vasodilatory and other cardiovascular effects. frontiersin.orgnih.govnih.gov

Therefore, while this compound itself is not an ACE inhibitor, its interaction with ACE is a critical component of the mechanism of action for this major class of cardiovascular drugs. mdpi.comfrontiersin.org The inhibition of its degradation is a primary way through which ACE inhibitors exert their physiological effects. nih.govnih.gov

| Concept | Description | Reference |

|---|---|---|

| Role of Bradykinin Analogues | Substrates for Angiotensin-Converting Enzyme (ACE). | nih.govfrontiersin.org |

| Mechanism of ACE Inhibitors | Block the degradation of bradykinin, leading to increased levels and activity. | mdpi.comnih.govfrontiersin.org |

| Physiological Consequence | Enhanced and prolonged vasodilation and other cardioprotective effects of bradykinin. | nih.gov |

| Therapeutic Relevance | Contributes significantly to the blood pressure-lowering and cardiovascular benefits of ACE inhibitor drugs. | nih.gov |

Compound List

| Compound Name |

|---|

| This compound |

| Angiotensin I |

| Angiotensin II |

| Arg-Pro-Pro |

| Bradykinin |

Comparative and Evolutionary Biology of Thr6 Bradykinin

Phylogenetics of Kinin Systems Across Vertebrates

The kallikrein-kinin system (KKS) represents a complex cascade of enzymes and peptides involved in various physiological processes, including blood pressure regulation, inflammation, and pain. Its evolutionary trajectory reveals significant diversification across vertebrate lineages.

The KKS, involving kininogens, kallikreins, and kinins, first appeared in lobe-finned fish, the evolutionary ancestors of all terrestrial vertebrates nih.gov. However, the system's components and their integration have diverged considerably. Notably, Factor XII (FXII), a key initiator of the contact activation pathway in mammals, is absent in fish and birds researchgate.netd-nb.info. Furthermore, the genes for Factor XI (FXI) and plasma kallikrein, which are crucial in mammalian coagulation and kinin release, arose from gene duplication events specific to the mammalian lineage nih.gov. This suggests that the full mammalian KKS cascade, particularly its role in hemostasis, is largely a mammalian innovation nih.govd-nb.info.

In contrast to mammals, where the KKS is intricately linked to blood pressure regulation and inflammation, non-mammalian vertebrates often exhibit distinct KKS architectures and functions. For instance, the complexity of kininogen structure has increased throughout vertebrate evolution via domain shuffling d-nb.info. While mammals possess well-characterized B1 and B2 bradykinin (B550075) receptors, research into non-mammalian kinin receptors has historically been less extensive diva-portal.org. The KKS in birds, for example, involves fewer genes related to hemostasis compared to mammals, with notable differences in platelet membrane receptors and KKS components d-nb.info. These phylogenetic differences underscore the adaptive evolution of the KKS, potentially influenced by lineage-specific pressures, including the evolution of venom in some reptiles and mammals, where kallikreins have been identified as "toxipotent" genes biorxiv.org.

Bradykinin-related peptides (BRPs), including analogues like (Thr6)-bradykinin, are prominent components of amphibian skin secretions, serving as a crucial defense mechanism against predators and microorganisms researchgate.netmdpi.comresearchgate.netmdpi.comscielo.br. Unlike in mammals, where BK is generated through the enzymatic action of kallikreins on kininogens within the KKS, amphibian skin BRPs are directly secreted from specialized glands mdpi.com. This suggests an evolutionary divergence where amphibians developed these peptides as direct defensive agents rather than relying on an endogenous KKS for their production.

Research has identified this compound and related peptides in the skin secretions of various amphibian species, such as the Hejiang frog (Odorrana hejiangensis) mdpi.comscielo.br. These peptides have demonstrated myotropic (smooth muscle-contracting) effects on mammalian isolated smooth muscle preparations, including the rat uterus, bladder, and ileum mdpi.commdpi.com. Some studies also indicate vasorelaxant activity on rat arterial smooth muscle mdpi.com. This dual action highlights the diverse pharmacological profiles of amphibian BRPs when tested in mammalian systems.

In stark contrast, the physiological roles of bradykinin in mammals are multifaceted, encompassing cardiovascular regulation (vasodilation, hypotension), pain mediation, and inflammatory responses diva-portal.orgnih.govcore.ac.ukphysiology.org. While this compound from wasp venom showed no effect on mammalian cholinergic transmission, suggesting selectivity for insect nervous systems researchgate.net, studies on other vertebrates reveal varied cardiovascular effects. For instance, [Thr6]-bradykinin induced a dose-dependent decrease in arterial blood pressure in alligators, indicating a role in cardiovascular regulation nih.gov. In pythons, this peptide caused hypertension and increased heart rate, partly mediated by adrenergic activation, while in turtles, it reduced peripheral vascular resistance physiology.org. Interestingly, eel bradykinin analogues exhibited antidipsogenic (inhibiting drinking) and vasopressor effects, which are opposite to the typical mammalian BK actions physiology.org. These observations underscore the significant evolutionary divergence in the function and impact of bradykinin-like peptides across different vertebrate classes.

Comparative Receptor Pharmacology

The interaction of bradykinin and its analogues with specific receptors is central to understanding their physiological effects and evolutionary history. Comparative studies, particularly involving non-mammalian receptors, reveal significant distinctions from their mammalian counterparts.

The bradykinin receptor of zebrafish (Danio rerio) has been cloned and characterized, providing insights into piscine kinin receptor pharmacology diva-portal.orgnih.govnih.govnih.govresearchgate.netnih.gov. Ligand-receptor interactions were primarily studied by measuring inositol (B14025) phosphate (B84403) accumulation in transfected mammalian cells nih.govnih.gov. These studies revealed that substitutions at critical residues within the zebrafish bradykinin peptide, such as Arg1, Gly4, Ser6, Pro7, Leu8, and Arg9, significantly reduced its potency and maximal response nih.govnih.govnih.gov. For example, the Pro3 → Ala analogue showed increased potency but a diminished maximal response nih.govnih.govnih.gov.

Crucially, mammalian bradykinin demonstrated very low or negligible activity at the zebrafish receptor, whereas zebrafish bradykinin itself acted as a potent agonist diva-portal.orgnih.gov. Ornithokinin (B12763543), a kinin from chickens, acted as a full agonist, albeit with slightly reduced potency compared to zebrafish BK nih.gov. The mammalian B2 receptor antagonist HOE140 exhibited a different profile, acting as a weak partial agonist at the zebrafish receptor, a stark contrast to its antagonist role at human B2 receptors and agonist role at chicken B2 receptors nih.govnih.govresearchgate.netphysiology.org. Analogues such as Ala6-zebrafish BK and Ala9-zebrafish BK also showed substantially reduced potencies compared to the native zebrafish BK nih.gov.

The pharmacological profile of the zebrafish bradykinin receptor clearly distinguishes it from mammalian B1 and B2 receptors nih.govnih.govnih.gov. While mammalian BK is a potent agonist for the mammalian B2 receptor, it is largely inactive at the zebrafish receptor diva-portal.orgnih.gov. Conversely, zebrafish BK is highly potent at its cognate receptor but inactive at mammalian receptors diva-portal.orgnih.gov. The zebrafish BK receptor exhibits a ligand-interaction profile that is distinct from both mammalian B1 and B2 receptors, as well as from other non-mammalian receptors like that found in trout stomach nih.gov.

Phylogenetic analyses suggest that the zebrafish BK receptor is more closely related to the mammalian B2 receptor, classifying it as a B2-like receptor nih.govresearchgate.netnih.gov. However, pharmacological differences persist. For instance, the weak activity of des-Arg9-zebrafish BK at the zebrafish receptor, coupled with the potent activity of zebrafish BK, further supports its B2-like classification, as des-Arg9-BK is typically selective for B1 receptors in mammals nih.gov. The differential response to HOE140, a potent antagonist of human B2 receptors but a weak partial agonist for the zebrafish BK receptor, highlights significant structural and functional divergence between these receptor subtypes nih.govnih.govresearchgate.netphysiology.org. Furthermore, non-mammalian B2 receptors can differ from their mammalian counterparts, for example, by lacking specific N-glycosylation sites researchgate.net. The zebrafish BK receptor gene's location on chromosome 17 also shows conserved synteny with the human B1/B2 gene region on chromosome 14 diva-portal.orgresearchgate.net.

Comparative pharmacology extends to other non-mammalian kinin receptors, such as the ornithokinin receptor (BoR) cloned from chicken nih.govresearchgate.netnih.govresearchgate.netphysiology.orgphysiology.org. The zebrafish BK receptor's pharmacology differs from that of the chicken ornithokinin receptor nih.govresearchgate.net. While ornithokinin acts as a full agonist at the zebrafish receptor with only a slight reduction in potency compared to zebrafish BK, the mammalian B2 antagonist HOE140 displays a notably different behaviour. HOE140 is a potent full agonist for the chicken ornithokinin receptor but only a weak partial agonist at the zebrafish BK receptor nih.govresearchgate.netphysiology.orgphysiology.org.

These comparisons reveal that while a B2-like receptor is conserved in zebrafish, its ligand-binding properties and responses to specific agonists and antagonists diverge from those of mammalian B1 and B2 receptors, as well as from the ornithokinin receptor in birds nih.govresearchgate.netnih.gov. Such differences are crucial for understanding the evolutionary adaptation of kinin signaling pathways across the vertebrate spectrum.

Structural Homologies and Functional Divergence of BRPs

Bradykinin receptors (BRPs) are G protein-coupled receptors that mediate the biological effects of bradykinin and related peptides. While the core functions of these receptors, such as mediating vasodilation and smooth muscle contraction, are conserved across many vertebrate lineages, significant structural and functional divergence has occurred throughout evolution. This divergence is often driven by variations in amino acid sequences, which can alter ligand binding affinity, receptor activation, and downstream signaling pathways. Comparative studies reveal that while certain regions of BRPs, particularly those involved in ligand binding, show structural homology, variations in extracellular loops and transmembrane domains contribute to species-specific or peptide-specific receptor activation. This functional divergence allows organisms to fine-tune their physiological responses to the diverse array of BRPs produced by their kininogen precursors.

Amino Acid Substitutions and Their Evolutionary Significance

Amino acid substitutions within both the bradykinin peptides themselves and their cognate receptors are pivotal drivers of evolutionary adaptation and functional diversification within the bradykinin system. The substitution of a single amino acid can profoundly alter a peptide's interaction with its receptor, leading to changes in potency, efficacy, and selectivity.

This compound, a naturally occurring analogue of bradykinin where the serine at the sixth position is replaced by threonine, serves as a pertinent example. Research indicates that such substitutions can lead to altered pharmacological profiles. For instance, compared to native bradykinin (BK), this compound has been reported to exhibit an equivalent effect on isolated rat arteries but a two-fold maximum contraction with a higher EC50 on the rat ileum researchgate.net. This differential activity highlights how a single amino acid change can modulate receptor interaction and downstream signaling, providing a basis for evolutionary fine-tuning of physiological responses.

Across amphibian species, amino acid substitutions are a common feature of BRPs, contributing to the vast diversity observed in their skin secretions. Valine at position 1 and Threonine at position 6 are frequently observed substitutions in amphibian BRPs researchgate.net. These variations likely confer advantages by allowing amphibians to interact with a broader spectrum of receptors, potentially those present in predators, thereby serving as a defense mechanism core.ac.uk. The evolutionary significance lies in the ability of these modified peptides to elicit specific responses, either by targeting conserved receptor sites or by exploiting subtle differences in receptor structures across different species, including potential predators.

Table 1: Comparative Effects of Bradykinin Variants on Rat Tissues

| Peptide | Target Tissue | Effect Compared to BK | Reference |

| This compound | Rat Artery | Equivalent effect | researchgate.net |

| This compound | Rat Ileum | Two-fold maximum contraction, higher EC50 | researchgate.net |

| Bradykinin (BK) | Rat Artery | Baseline reference | researchgate.net |

| Bradykinin (BK) | Rat Ileum | Baseline reference | researchgate.net |

Transcriptional Economy and Diversity in Amphibian Kininogens

Amphibian kininogens, the precursor proteins for BRPs, demonstrate a remarkable strategy of "transcriptional economy" to generate a wide array of peptides from a limited number of genes core.ac.ukresearchgate.net. This approach involves the production of large, multi-domain precursor molecules that, through differential protease cleavage and alternative splicing, yield a diverse peptidome. This diversity is crucial for amphibians, potentially serving as a defense mechanism against a variety of predators by producing peptides that can selectively target predator-specific receptors core.ac.ukresearchgate.net.

The structural diversity of amphibian kininogens includes variations in the number and arrangement of BRP-encoding domains, as well as modifications to the sequences flanking the core bradykinin domain core.ac.ukresearchgate.net. For instance, some amphibian kininogens possess multiple bradykinin or bradykinin-like peptide domains within a single precursor, allowing for the generation of numerous distinct peptides from a single transcriptional event core.ac.uk. Furthermore, post-translational modifications, such as N-terminal and C-terminal extensions, and amino acid substitutions (like the Thr6 substitution seen in this compound) contribute significantly to this peptide diversity researchgate.netresearchgate.net.

(Thr6)-substituted bradykinins and phyllokinins have been identified as products derived from common precursors through differential post-translational processing and modification researchgate.net. This exemplifies transcriptional economy, where a single gene product is processed into multiple functional peptides, each potentially possessing unique receptor-binding properties and biological activities. The evolutionary advantage of this strategy lies in its efficiency and adaptability, enabling amphibians to rapidly diversify their defensive secretions in response to environmental pressures and the selective pressures imposed by predators.

Table 2: Amphibian Kininogen Diversity and Transcriptional Economy

| Feature | Description | Significance | Reference |

| Transcriptional Economy | Generation of diverse peptides from a limited number of genes via efficient processing of precursor molecules. | Efficient production of varied defensive peptides. | core.ac.ukresearchgate.net |

| Multi-domain Kininogens | Kininogen precursors containing multiple bradykinin or bradykinin-like peptide domains. | Allows for the release of multiple distinct BRPs from a single precursor. | core.ac.uk |

| Amino Acid Substitutions | Variations in amino acid sequences within BRPs (e.g., Thr6 in this compound). | Modulates receptor binding, signaling, and functional specificity; aids in predator-specific defense. | researchgate.netresearchgate.net |

| N- and C-terminal Extensions | Addition of amino acid sequences to the N- and/or C-termini of the core bradykinin sequence. | Contributes to peptide diversity and can influence receptor interaction and stability. | researchgate.netresearchgate.net |

| Post-translational Modifications | Including hydroxylation of proline and sulfation of tyrosine residues. | Further diversifies peptide structures and can alter biological activity. | researchgate.net |

| Predator-Mediated Selection Hypothesis | Structural diversity of BRPs may be related to defense against specific predators. | Enables amphibians to deter a range of potential threats through tailored peptide-receptor interactions. | core.ac.ukresearchgate.net |

Compound Names:

this compound

Bradykinin (BK)

(Hyp3, Thr6)-bradykinin

Phyllokinin

(Hyp3, Thr6)-phyllokinin

RVA-Thr6-Bradykinin (RVA-Thr6-BK)

RVA-Leu1, Thr6-BK

Val(1)-bradykinin

Ranakinin-R

Advanced Research Methodologies for Studying Thr6 Bradykinin

Isolation and Purification Techniques

The initial step in characterizing (Thr6)-bradykinin from biological sources often involves its isolation and purification from complex mixtures. High-resolution separation techniques are essential for obtaining a pure sample for subsequent structural and functional analyses.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides like this compound. This method separates molecules based on their hydrophobicity. In a typical application, a biological extract containing kinins is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used, and its composition is gradually changed to become more nonpolar. Peptides with greater hydrophobicity, such as bradykinin (B550075) and its analogs, are retained longer on the column and thus elute later, allowing for their separation from other components in the mixture.

In studies of kinins from biological fluids, such as ascitic tumor fluids, RP-HPLC has been successfully employed to separate different kinin molecules. For instance, in one study, purification of kinins from the ascites of a gastric cancer patient using RP-HPLC yielded two distinct peaks with kinin activity. One of these peaks was identified as bradykinin, demonstrating the efficacy of this technique in isolating specific kinin peptides from complex biological samples nih.gov. The retention time of a peptide in RP-HPLC is a key parameter for its identification and is influenced by its amino acid composition.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides like this compound. It provides highly accurate information about the mass of the molecule and its fragments, which allows for the determination of its amino acid sequence.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. In the first stage, the peptide of interest is ionized and separated based on its mass-to-charge ratio (m/z). A specific ion is then selected and fragmented, and the resulting fragments are analyzed in the second stage of mass spectrometry. The fragmentation pattern provides detailed sequence information. For bradykinin and its analogs, MS/MS has been instrumental in their identification and characterization nih.gov.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a soft ionization technique that is particularly useful for analyzing biomolecules like peptides. The sample is co-crystallized with a matrix, which absorbs laser energy and facilitates the ionization of the analyte without significant fragmentation. The time it takes for the ions to travel to the detector is proportional to their m/z ratio. This method has been used for the analysis of bradykinin, providing a rapid and sensitive means of detection researchgate.net.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is another soft ionization technique where ions are generated from a liquid solution. When coupled with tandem mass spectrometry, ESI-MS/MS is a powerful tool for peptide sequencing. It has been successfully used to identify and characterize a bradykinin-potentiating peptide from snake venom, demonstrating its utility in the study of bradykinin-related molecules nih.govresearchgate.net. The fragmentation spectra obtained from ESI-MS/MS provide the necessary data for de novo peptide sequencing nih.gov.

The structural analysis of this compound has also been investigated using nuclear magnetic resonance (NMR) spectroscopy in conjunction with computer simulations. These studies have provided insights into the peptide's conformation, which is crucial for its biological activity nih.govacs.org.

Molecular Biology Techniques

Understanding the genetic basis of this compound production is crucial for a complete picture of its biology. Molecular biology techniques allow researchers to identify and study the gene that codes for this peptide and to analyze its expression.

The identification of the gene encoding this compound has been achieved through cDNA cloning and sequencing. This process involves the creation of a cDNA library from the messenger RNA (mRNA) of a tissue that produces the peptide. In a notable study, a cDNA library was constructed from the skin of the frog Odorrana grahami. From this library, cDNAs encoding bradykinin-related peptides were cloned nih.gov.

The sequencing of these cDNAs revealed the presence of a gene that encodes a precursor protein containing the this compound sequence. The gene was found to be composed of exons and introns, with the second exon encoding the acidic spacer peptide and this compound nih.gov. This research provided the first insight into the genetic organization of an amphibian bradykinin gene.

| Organism | Tissue Source | Methodology | Key Findings |

|---|---|---|---|

| Odorrana grahami (Frog) | Skin | cDNA Library Construction and Sequencing | Identification of the gene encoding this compound, composed of two exons and two introns. nih.gov |

Once a gene has been identified, gene expression analysis can provide information about the factors that regulate its transcription. The promoter region of the this compound gene identified in Odorrana grahami was analyzed and found to contain several putative recognition sites for nuclear factors, including SRY, GATA-1, and NKX-2.5 nih.gov. These sites are indicative of potential regulatory pathways that control the expression of the gene.

While direct studies on the regulation of this compound gene expression are ongoing, research on the expression of bradykinin receptors provides a framework for understanding how the broader kinin system is regulated. For example, gene expression analyses of the bronchoalveolar lavage fluid from COVID-19 patients revealed a significant upregulation of the genes for both the B1 and B2 bradykinin receptors biorxiv.orgbiorxiv.org. This highlights how the expression of components of the kinin system can be dramatically altered in pathological conditions.

In vitro Bioassay Systems

In vitro bioassays are essential for characterizing the biological activity of this compound and understanding its mechanism of action. These assays are performed in a controlled laboratory setting, typically using isolated tissues or cells.

One common type of bioassay for bradykinin and its analogs involves the use of smooth muscle preparations. Synthetic versions of novel bradykinin-related peptides, including those with a Thr6 substitution, have been tested on mammalian arterial and small intestinal smooth muscle preparations to assess their contractile activity frogchemistry.comulster.ac.uk. In a similar system, the myotropic activity of bradykinin was shown to be potentiated by a bombinakinin M variant when tested on guinea pig ileum nih.gov.

Another approach is to use cell-based functional assays that measure the cellular response to receptor activation. For bradykinin receptors, which are G protein-coupled receptors, a common assay measures the flux of intracellular calcium following ligand binding. Such assays provide a quantitative measure of receptor activation and are valuable for screening potential agonists and antagonists creative-biolabs.com.

| Assay System | Parameter Measured | Application |

|---|---|---|

| Mammalian arterial and small intestinal smooth muscle | Muscle contraction | Assessing the contractile activity of synthetic bradykinin analogs. frogchemistry.comulster.ac.uk |

| Guinea pig ileum | Myotropic activity | Studying the potentiation of bradykinin activity by other peptides. nih.gov |

| Cell-based functional assays | Intracellular calcium flux | Quantifying bradykinin receptor activation. creative-biolabs.com |

Isolated Smooth Muscle Preparations (Rat Ileum, Uterus, Bladder, Artery, Guinea Pig Ileum)

Isolated smooth muscle preparations are a cornerstone in pharmacology for characterizing the contractile or relaxant effects of bioactive molecules. The responses of various smooth muscle tissues to this compound and its analogues have revealed tissue-specific effects and have helped in understanding its receptor interaction profile.

A study investigating a novel bradykinin-related peptide with a threonine at position 6, RVA-Thr6-BK, demonstrated varied myotropic activities across different rat smooth muscle preparations. This peptide induced contractile effects on the isolated rat urinary bladder and increased the frequency of contractions in the rat uterus, similar to the actions of bradykinin itself. mdpi.com Interestingly, RVA-Thr6-BK caused a potent contraction of rat ileum preparations. mdpi.com In contrast, it demonstrated a relaxing action on rat artery preparations. mdpi.com

The guinea pig ileum is another classical preparation for studying bradykinin and its analogues. nih.govnih.govnih.govresearchgate.net The contractile response of the guinea pig ileum to bradykinin is a well-established bioassay. researchgate.net Studies on bradykinin B2 receptors in the guinea pig ileum have shown that these receptors are present in the longitudinal muscle, circular muscle, and mucosal layers. nih.gov While direct studies on this compound's potency in this specific preparation are less detailed in the provided context, the high sensitivity of the guinea pig ileum to bradykinin suggests it is a valuable tool for studying structure-activity relationships of bradykinin analogues.

The following table summarizes the observed effects of a this compound-related peptide on various isolated rat smooth muscle preparations.

| Tissue Preparation | Observed Effect of RVA-Thr6-BK |

| Rat Urinary Bladder | Contraction mdpi.com |